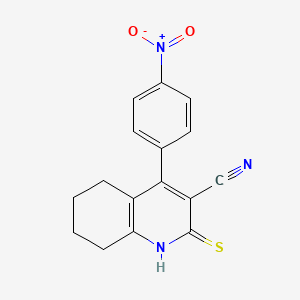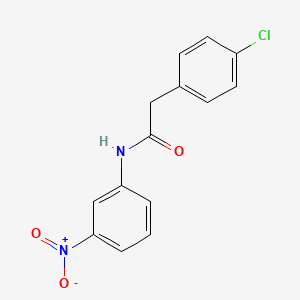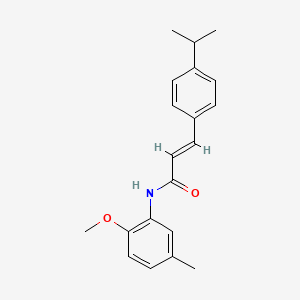
3-(4-isopropylphenyl)-N-(2-methoxy-5-methylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-isopropylphenyl)-N-(2-methoxy-5-methylphenyl)acrylamide, also known as IMMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and biotechnology. IMMA is a member of the acrylamide family, which is a group of organic compounds that are widely used in the synthesis of polymers, plastics, and other materials.
Mecanismo De Acción
The mechanism of action of 3-(4-isopropylphenyl)-N-(2-methoxy-5-methylphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways that are involved in cell growth and survival, including the MAPK/ERK and PI3K/Akt pathways. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways. This compound has also been shown to have anti-inflammatory activity and to modulate the immune response, which may have implications for its potential use in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-isopropylphenyl)-N-(2-methoxy-5-methylphenyl)acrylamide in lab experiments is its potent anticancer activity, which makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 3-(4-isopropylphenyl)-N-(2-methoxy-5-methylphenyl)acrylamide, including the development of novel drugs based on its structure, the investigation of its potential use in the treatment of autoimmune diseases, and the exploration of its potential as a tool for studying the mechanisms of cancer cell growth and survival. Other future directions may include the investigation of its potential as a drug delivery vehicle or as a tool for targeted gene therapy.
Métodos De Síntesis
3-(4-isopropylphenyl)-N-(2-methoxy-5-methylphenyl)acrylamide can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction, the Heck reaction, and the Suzuki-Miyaura coupling reaction. The most commonly used method for synthesizing this compound is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-isopropylphenylboronic acid with 2-methoxy-5-methylphenylbromide in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
3-(4-isopropylphenyl)-N-(2-methoxy-5-methylphenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and biotechnology. In medicinal chemistry, this compound has been shown to possess potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In drug discovery, this compound has been used as a lead compound for the development of novel drugs with improved therapeutic efficacy and reduced toxicity.
Propiedades
IUPAC Name |
(E)-N-(2-methoxy-5-methylphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-14(2)17-9-6-16(7-10-17)8-12-20(22)21-18-13-15(3)5-11-19(18)23-4/h5-14H,1-4H3,(H,21,22)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUQYZHZLNFKLO-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-{4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine](/img/structure/B5863338.png)
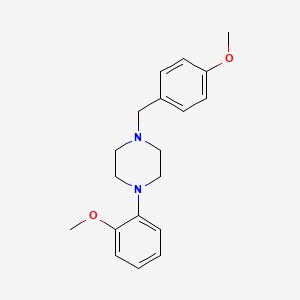
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B5863346.png)
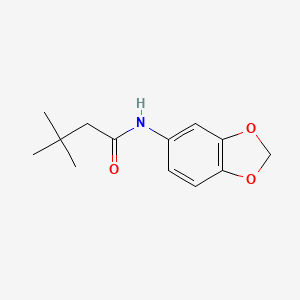
![[bis(2-methylphenyl)phosphoryl]acetic acid](/img/structure/B5863360.png)
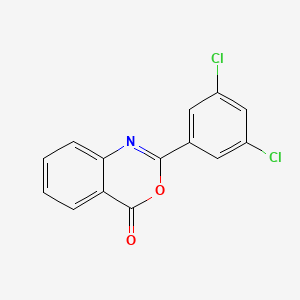
![N-[3-(acetylamino)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5863370.png)
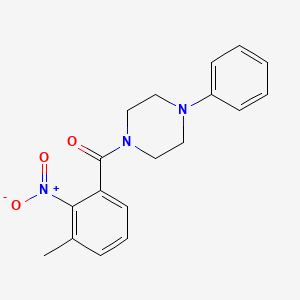

![1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5863386.png)
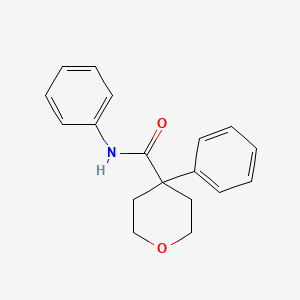
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-benzylideneacetohydrazide](/img/structure/B5863429.png)
